molecular formula C24H23N3O2 B2592385 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1286709-60-1

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2592385
CAS No.: 1286709-60-1
M. Wt: 385.467
InChI Key: GSKBKOIMCHAHHW-UHFFFAOYSA-N
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Description

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O2 and its molecular weight is 385.467. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Bondock et al. (2008) explored the synthesis of new heterocycles incorporating an antipyrine moiety, demonstrating antimicrobial properties. These compounds were synthesized using a key intermediate, leading to various derivatives with evaluated antimicrobial agents (Bondock et al., 2008).

Radioligand Development for PET Imaging

  • Van der Mey et al. (2005) synthesized and evaluated [11C]R116301 as a potential PET ligand for central neurokinin(1) (NK1) receptors. The synthesis involved converting 1-bromo-3,5-di(trifluoromethyl)benzene into a targeted compound, showcasing a method for creating radioligands suitable for in vivo visualization of NK1 receptors (Van der Mey et al., 2005).

Anticancer Activity

  • Moghadam and Amini (2018) reported the synthesis of a novel compound derived from the indibulin and combretastatin scaffolds, testing its cytotoxic activity against breast cancer cell lines. The study presents a significant step towards developing new anticancer agents with specific cytotoxicity towards cancer cells while sparing normal cells (Moghadam & Amini, 2018).

Anion Binding and Sensing

  • Li et al. (2004) synthesized bis-amidopyrrole derivatives of pyrrole-2,5-diacetic acid, demonstrating their effectiveness as anion receptors. This research highlights the potential of pyrrole derivatives in developing sensors for anionic species, contributing to the field of supramolecular chemistry and anion recognition (Li et al., 2004).

Mechanism of Action

Target of Action

It is known that compounds with a pyrrolopyrazine scaffold, which this compound contains, have exhibited a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Mode of Action

It is known that pyrrolopyrazine derivatives can exhibit kinase inhibitory activity . This suggests that the compound may interact with its targets, likely kinases, leading to inhibition of their activity.

Biochemical Pathways

Given the compound’s potential kinase inhibitory activity , it may affect pathways regulated by these kinases, leading to downstream effects such as altered cell proliferation, migration, and survival.

Result of Action

Given its potential kinase inhibitory activity , the compound may lead to changes in cellular processes regulated by these kinases, such as cell proliferation and survival.

Action Environment

This compound, with its pyrrolopyrazine scaffold, presents an interesting area for future research given its potential wide range of biological activities .

Properties

IUPAC Name

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-17-12-18(2)14-21(13-17)25-22(28)16-27-11-9-20-8-10-26(23(20)24(27)29)15-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKBKOIMCHAHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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